

electrophilic and nucleophilic sites of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzaldehyde

Cat. No.: B015764

[Get Quote](#)

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of **4-Chloro-2-nitrobenzaldehyde**

Abstract

4-Chloro-2-nitrobenzaldehyde (CAS: 5551-11-1) is a pivotal bifunctional aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical behavior is dictated by the unique electronic interplay between the aldehyde, nitro, and chloro substituents on the benzene ring. This guide provides an in-depth analysis of the molecule's electronic structure, delineates its primary electrophilic and nucleophilic centers, and presents detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Molecular Architecture and Synthetic Value

4-Chloro-2-nitrobenzaldehyde is a crystalline solid, typically appearing as a yellow powder.[2] Its structure is characterized by a benzene ring substituted with three key functional groups: a chloro group (-Cl) at position 4, a nitro group (-NO₂) at position 2, and an aldehyde group (-CHO) at position 1.

The strategic placement of these groups, all of which are electron-withdrawing, profoundly influences the molecule's reactivity.[\[1\]](#)[\[3\]](#) This electronic configuration creates distinct regions of high and low electron density, rendering the molecule susceptible to a variety of chemical transformations. Its value as a synthetic intermediate stems from the ability to selectively target these reactive sites to build more complex molecular frameworks.[\[1\]](#)

Analysis of Electronic Structure: Pinpointing Reactive Sites

The reactivity of **4-Chloro-2-nitrobenzaldehyde** is a direct consequence of the inductive and resonance effects exerted by its substituents.

- Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.
- Aldehyde Group (-CHO): The carbonyl function is also strongly electron-withdrawing, primarily through a resonance effect (-R), which polarizes the C=O bond and deactivates the aromatic ring.
- Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I) due to its electronegativity, but it can act as a weak electron-donator through resonance (+R) by sharing its lone pairs with the ring. The inductive effect is dominant, contributing to the overall electron-deficient character of the ring.

This combination of effects leads to the identification of two principal electrophilic (electron-poor) sites and several potential, albeit weaker, nucleophilic (electron-rich) sites.

Primary Electrophilic Sites

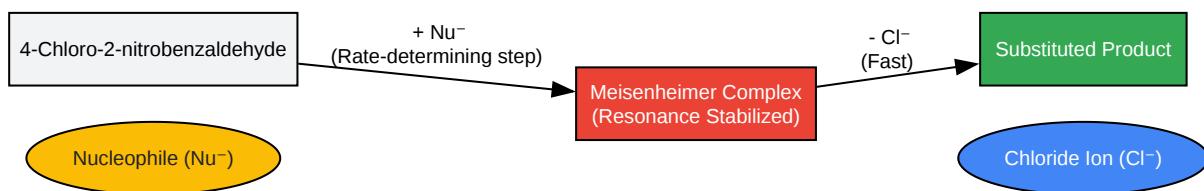
- The Aldehyde Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic. The electronegative oxygen atom pulls electron density away from it, creating a significant partial positive charge ($\delta+$). This site is a prime target for nucleophilic addition reactions.[\[4\]](#)[\[5\]](#)

- The C4 Carbon (Aromatic Ring): The carbon atom bonded to the chlorine is another major electrophilic center. The combined electron-withdrawing power of the ortho-nitro group and the para-aldehyde group makes this position exceptionally electron-deficient and activates it for nucleophilic aromatic substitution (SNAr).[\[1\]](#)

Potential Nucleophilic Sites

- The Carbonyl and Nitro Oxygen Atoms: The oxygen atoms in both the aldehyde and nitro groups possess lone pairs of electrons, giving them nucleophilic character.[\[6\]](#)[\[7\]](#) However, their reactivity as nucleophiles is significantly tempered because these electrons are involved in resonance stabilization within their respective functional groups.
- The Aromatic Pi System: While severely deactivated by the attached electron-withdrawing groups, the π -electron cloud of the benzene ring can theoretically act as a nucleophile in electrophilic aromatic substitution reactions. However, such reactions are generally difficult and require harsh conditions.[\[1\]](#)

The following diagram illustrates the key reactive sites based on this electronic analysis.


Caption: Electrophilic and nucleophilic centers in **4-Chloro-2-nitrobenzaldehyde**.

Reactions at Electrophilic Sites: Synthetic Applications

The primary utility of **4-Chloro-2-nitrobenzaldehyde** lies in the reactions targeting its electrophilic centers. These transformations allow for the introduction of diverse functional groups and the extension of the molecular scaffold.

Nucleophilic Aromatic Substitution (SNAr)

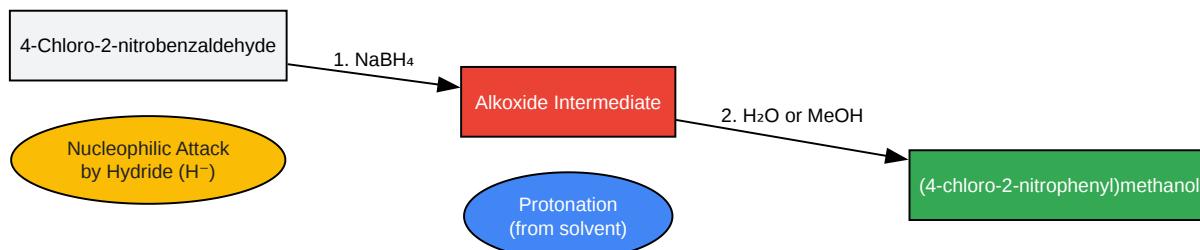
The most significant reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile.[\[1\]](#) The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[\[8\]](#) The ortho-nitro group is critically important as it provides substantial resonance stabilization to this intermediate, thereby lowering the activation energy and facilitating the reaction.[\[1\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General mechanism for the SNAr reaction of **4-Chloro-2-nitrobenzaldehyde**.

Experimental Protocol: Synthesis of 4-Amino-2-nitrobenzaldehyde

This protocol describes the displacement of the chlorine atom with an amino group using ammonia.


- Setup: To a sealed pressure vessel, add **4-Chloro-2-nitrobenzaldehyde** (1.85 g, 10 mmol).
- Reagent Addition: Add aqueous ammonia (28-30%, 20 mL).
- Reaction: Seal the vessel and heat to 120 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
- Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
- Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-amino-2-nitrobenzaldehyde as a yellow-orange solid.

Nucleophilic Addition to the Aldehyde

The electrophilic carbonyl carbon readily undergoes addition reactions with a wide range of nucleophiles.^[1]

A. Reduction to an Alcohol The aldehyde can be selectively reduced to a primary alcohol, (4-chloro-2-nitrophenyl)methanol, using mild reducing agents like sodium borohydride (NaBH4).^[1]

This transformation is fundamental for producing related benzyl alcohol derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for the reduction of the aldehyde group.

Experimental Protocol: Reduction with Sodium Borohydride

- Setup: Dissolve **4-Chloro-2-nitrobenzaldehyde** (1.85 g, 10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
- Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3).
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
- Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol.
- Purification: Purify the product by column chromatography on silica gel if necessary.

B. Condensation Reactions The aldehyde group is an excellent electrophile for condensation reactions, such as the Henry reaction (with nitroalkanes) or the Knoevenagel condensation (with active methylene compounds), to form new carbon-carbon bonds.^[1] It also reacts with primary amines to form Schiff bases (imines).^[3]

Other Key Transformations

While the primary reactivity is centered on the electrophilic sites, other transformations involving the functional groups are synthetically crucial.

Oxidation of the Aldehyde

The aldehyde can be oxidized to the corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid, which is another important synthetic precursor.^[1]

- Typical Reagents: Potassium permanganate ($KMnO_4$), Jones reagent (CrO_3/H_2SO_4), or sodium chlorite ($NaClO_2$).

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine ($-NH_2$). This opens up a vast array of further chemical transformations, including diazotization followed by Sandmeyer reactions or amide bond formation.^[1]

- Typical Reagents: Tin(II) chloride ($SnCl_2$), catalytic hydrogenation ($H_2/Pd-C$), or iron in acidic media (Fe/HCl).

Summary of Physicochemical and Spectroscopic Data

The following table summarizes key properties of **4-Chloro-2-nitrobenzaldehyde**.

Property	Value	Reference
CAS Number	5551-11-1	[10] [11] [12]
Molecular Formula	C ₇ H ₄ CINO ₃	[10] [11] [12]
Molecular Weight	185.56 g/mol	[10] [11] [12]
Appearance	Yellow Powder/Crystal	[2] [13]
Melting Point	67-69 °C	[2] [10]
IR C=O Stretch	~1700 - 1715 cm ⁻¹	[1]
IR NO ₂ Asymmetric Stretch	~1520 - 1560 cm ⁻¹	[1]
IR NO ₂ Symmetric Stretch	~1340 - 1360 cm ⁻¹	[1]
IR C-Cl Stretch	~680 - 760 cm ⁻¹	[1]

Conclusion

4-Chloro-2-nitrobenzaldehyde is a molecule with a well-defined and predictable reactivity profile governed by the strong electron-withdrawing nature of its substituents. The primary electrophilic centers—the aldehyde carbon and the chlorine-bearing aromatic carbon—provide two orthogonal sites for synthetic modification through nucleophilic addition and nucleophilic aromatic substitution, respectively. Understanding the electronic landscape of this compound allows chemists to strategically design synthetic routes for the efficient construction of complex target molecules, underscoring its continued importance in the fields of medicinal chemistry, materials science, and industrial organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-nitrobenzaldehyde | 5551-11-1 | Benchchem [benchchem.com]

- 2. 4-Chloro-2-nitrobenzaldehyde CAS#: 5551-11-1 [[amp.chemicalbook.com](#)]
- 3. [ojs.wiserpub.com](#) [[ojs.wiserpub.com](#)]
- 4. [homework.study.com](#) [[homework.study.com](#)]
- 5. STATEMENT -1: Rate of Nucleophilic addition of p- Nitrobenzaldehyde is faster than p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reaction in carbonyl compound for Nucleophilic reaction. [[allen.in](#)]
- 6. [youtube.com](#) [[youtube.com](#)]
- 7. [m.youtube.com](#) [[m.youtube.com](#)]
- 8. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [[mdpi.com](#)]
- 10. 4-Chloro-2-nitrobenzaldehyde | 5551-11-1 | FC20029 [[biosynth.com](#)]
- 11. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 12. [scbt.com](#) [[scbt.com](#)]
- 13. 4-Chloro-2-nitrobenzaldehyde 5551-11-1 [[sigmaaldrich.com](#)]
- To cite this document: BenchChem. [electrophilic and nucleophilic sites of 4-Chloro-2-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015764#electrophilic-and-nucleophilic-sites-of-4-chloro-2-nitrobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com